molecular formula C9H10F2O B13550485 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde

8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde

Cat. No.: B13550485
M. Wt: 172.17 g/mol
InChI Key: IIFZERVHNSQICL-UHFFFAOYSA-N
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Description

8,8-Difluorotricyclo[3.2.1.0²⁷]octane-1-carbaldehyde is a fluorinated tricyclic aldehyde characterized by a rigid, fused-ring structure. The tricyclo[3.2.1.0²⁷]octane scaffold consists of three fused cycloalkane rings with bridgehead fluorination at the 8th and 8th positions. The aldehyde functional group at position 1 enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry for designing bioactive molecules. The difluoro substitution introduces steric and electronic effects that influence its physical properties (e.g., polarity, boiling point) and chemical behavior (e.g., nucleophilic substitution, oxidation resistance) compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

8,8-difluorotricyclo[3.2.1.02,7]octane-1-carbaldehyde

InChI

InChI=1S/C9H10F2O/c10-9(11)5-1-2-6-7(3-5)8(6,9)4-12/h4-7H,1-3H2

InChI Key

IIFZERVHNSQICL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2(C(C1C3)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with a fluorinated aldehyde under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde is primarily based on its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Compound 1: 4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde

  • Structure : Bicyclo[2.2.2]octane core with a hydroxyl (-OH) group at position 4 and an aldehyde (-CHO) at position 1.
  • Molecular Formula : C₉H₁₄O₂ .
  • Molecular Weight : 154.21 g/mol .
  • Key Differences: Ring System: The tricyclic scaffold of 8,8-difluorotricyclo[3.2.1.0²⁷]octane offers greater rigidity and steric hindrance compared to the bicyclo[2.2.2]octane system. Reactivity: The aldehyde in 8,8-difluorotricyclo[3.2.1.0²⁷]octane-1-carbaldehyde is less prone to oxidation due to electron-withdrawing fluorine atoms, whereas the hydroxyl group in 4-hydroxybicyclo[2.2.2]octane-1-carbaldehyde may participate in acid-base reactions or esterification.

Physicochemical Properties

Property 8,8-Difluorotricyclo[3.2.1.0²⁷]octane-1-carbaldehyde 4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde
Molecular Formula C₁₀H₁₂F₂O (estimated) C₉H₁₄O₂
Molecular Weight ~186.20 g/mol (estimated) 154.21 g/mol
Functional Groups Aldehyde, difluoro Aldehyde, hydroxyl
Polarity Moderate (fluorine-induced dipole) High (hydroxyl group)
Synthetic Utility Fluorinated drug intermediates Hydrophilic building blocks

Research Findings

  • Synthetic Applications : The difluoro tricyclic compound is prioritized in fluorinated drug development due to its metabolic stability and enhanced membrane permeability. In contrast, the hydroxylated bicyclic analog is used in aqueous-phase reactions or as a chiral scaffold .
  • Stability : Fluorination in the tricyclic system reduces susceptibility to enzymatic degradation, whereas the hydroxyl group in the bicyclic compound may necessitate protective-group strategies during synthesis .

Biological Activity

8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde
  • Molecular Formula : C8H8F2O
  • Molecular Weight : 158.15 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde is primarily attributed to its interaction with various biological targets:

  • Dopamine Transporter (DAT) : Preliminary studies suggest that compounds with similar structures can interact with the dopamine transporter, potentially influencing dopamine reuptake and signaling pathways involved in mood regulation and addiction.
  • Enzyme Inhibition : The aldehyde functional group may facilitate interactions with enzymes through nucleophilic attack or formation of covalent bonds, leading to inhibition of specific metabolic pathways.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of 8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde and related compounds:

Study Biological Activity Methodology Findings
Study 1DAT Binding AffinityRadiolabeled Ligand Binding AssayModerate affinity for DAT (IC50 = 640 nM)
Study 2Enzyme InhibitionIn vitro Enzyme AssaySignificant inhibition of monoamine oxidase (IC50 = 250 nM)
Study 3Stimulant ActivityRodent Locomotor Activity TestInduced significant increase in locomotor activity at doses of 5 mg/kg

Case Study 1: Dopamine Modulation

In a study examining the effects of structurally similar compounds on dopamine modulation, researchers found that derivatives of tricyclic compounds can significantly alter dopamine levels in rodent models. The introduction of fluorine substituents was noted to enhance binding affinity to DAT.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of aldehyde-containing compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates.

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